Carpronium chloride
Overview
Description
Carpronium chloride is a chemical compound with the molecular formula C8H18ClNO2 and a molar mass of 195.69 g/mol . It is primarily known for its use as a hair growth reagent due to its vasodilatory action . This compound is often used in the treatment of conditions like alopecia and seborrhea sicca .
Mechanism of Action
Target of Action
Carpronium chloride primarily targets the muscarinic acetylcholine receptors (CHRM) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
This compound is a muscarinic acetylcholine receptor agonist . It mimics the action of acetylcholine, a neurotransmitter, by binding to the muscarinic acetylcholine receptors. This binding triggers a series of reactions that lead to the dilation of vascular smooth muscle, particularly in the microcirculation of rats .
Biochemical Pathways
The activation of muscarinic acetylcholine receptors by this compound affects several biochemical pathways. These include the calcium signaling pathway , neuroactive ligand-receptor interaction , cholinergic synapse , and the regulation of the actin cytoskeleton . These pathways are involved in various physiological processes, including muscle contraction, neuronal signaling, and cellular structure organization.
Pharmacokinetics
Its chemical structure, similar to that of acetylcholine, suggests that it may have similar adme properties .
Result of Action
The primary result of this compound’s action is the stimulation of hair growth . By dilating the vascular smooth muscle, it increases blood flow to the hair follicles. This increased blood flow can stimulate the dermal papilla and matrix cells, which are essential for hair growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, changes in the skin environment, such as the application of a steam towel, ethanol, or l-menthol, can affect the absorption of this compound and thereby influence its therapeutic efficiency .
Biochemical Analysis
Biochemical Properties
Carpronium chloride is known to interact with various biomolecules. It is classified as a muscarinic agonist , meaning it binds to and activates muscarinic cholinergic receptors. These receptors play a crucial role in transmitting signals in the nervous system. The interaction of this compound with these receptors can influence various biochemical reactions in the body.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. In vivo studies have indicated that this compound can cause dilation of vascular smooth muscle in the microcirculation of rats . This vasodilatory action can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. As a muscarinic agonist, this compound binds to muscarinic cholinergic receptors, potentially influencing the expression of genes associated with these receptors .
Metabolic Pathways
Given its role as a muscarinic agonist , it may interact with enzymes or cofactors associated with the cholinergic system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carpronium chloride can be synthesized through the reaction of 4-methoxy-4-oxobutyl chloride with trimethylamine . The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as reaction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Carpronium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: such as hydroxide ions or amines are commonly used in substitution reactions.
Acids or bases: are used in hydrolysis reactions to break down the ester group.
Major Products Formed:
Substitution Reactions: The major products include substituted amines or alcohols.
Hydrolysis: The hydrolysis of this compound results in the formation of 4-methoxy-4-oxobutanoic acid and trimethylamine .
Scientific Research Applications
Carpronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is used in the treatment of alopecia and seborrhea sicca due to its vasodilatory properties.
Industry: this compound is incorporated into hair care products to prevent hair loss and stimulate hair growth.
Comparison with Similar Compounds
Carpronium chloride is unique due to its dual action as a cholinergic agent and vasodilator . Similar compounds include:
Minoxidil: Another hair growth stimulant, but it primarily acts as a potassium channel opener.
Finasteride: Used for hair loss treatment, but it works by inhibiting the conversion of testosterone to dihydrotestosterone.
Dutasteride: Similar to finasteride, it inhibits the conversion of testosterone to dihydrotestosterone.
This compound stands out due to its specific mechanism of action involving muscarinic acetylcholine receptors and its dual functionality .
Properties
IUPAC Name |
(4-methoxy-4-oxobutyl)-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.ClH/c1-9(2,3)7-5-6-8(10)11-4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMKWKZIJJNSLQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14075-13-9 (Parent) | |
Record name | Carpronium chloride [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046924 | |
Record name | Carpronium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13254-33-6 | |
Record name | Carpronium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13254-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carpronium chloride [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carpronium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carpronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARPRONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R01BKB74A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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